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Compstatin (trifluoroacetate salt)

Cat. No.: B10823240
M. Wt: 1550.8 g/mol
InChI Key: RDTRHBCZFDCUPW-VIQUDRKJSA-N
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Description

Significance of Complement System Modulation in Pathophysiology

The complement system is a complex network of over 50 proteins that plays a critical role in defending against pathogens and clearing damaged cells. wikipedia.org It can be activated through three main pathways: the classical, alternative, and lectin pathways. wikipedia.org These pathways converge at the cleavage of the central component, C3. nih.gov This event triggers a cascade of downstream effects, including the opsonization of pathogens for phagocytosis, the release of inflammatory mediators, and the formation of the membrane attack complex (MAC), which can directly lyse target cells. wikipedia.orgnih.gov

While essential for immunity, dysregulation of the complement system can lead to its inappropriate activation on host tissues, contributing to the pathology of numerous diseases. researchgate.netnih.gov These conditions span a wide range of medical specialties and include autoimmune disorders, inflammatory diseases, age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and complications from medical procedures like hemodialysis and organ transplantation. nih.govnih.govmdpi.com Therefore, the ability to modulate the complement system holds immense therapeutic potential.

Historical Context of Compstatin Discovery and Development

The journey of Compstatin began in 1996 with the screening of a phage display peptide library. nih.govlambris.com Researchers identified a 13-amino acid cyclic peptide that demonstrated the ability to bind to the complement component C3b. lambris.com This parent molecule, named Compstatin, was found to inhibit the cleavage of C3, a central event in the complement cascade. lambris.comnih.gov The cyclic structure, maintained by a disulfide bridge, was determined to be crucial for its inhibitory function. nih.govnih.gov

Since its initial discovery, Compstatin has undergone extensive research and development, leading to the creation of numerous analogs with improved properties. nih.govnih.gov These modifications have focused on enhancing its binding affinity, increasing its solubility, and improving its pharmacokinetic profile. acs.orgacs.org A significant milestone in its development was the FDA approval of pegcetacoplan (Empaveli), a PEGylated second-generation Compstatin analog, for the treatment of PNH. nih.govresearchgate.net This marked the arrival of a new class of complement inhibitors in the clinic. nih.gov

Role of Compstatin as a C3-Targeted Complement Inhibitor

Compstatin functions as a direct inhibitor of the complement component C3. nih.gov It binds to both native C3 and its activated form, C3b. nih.govnih.gov This binding occurs on the β-chain of C3, specifically within a shallow pocket formed by the macroglobulin (MG) domains 4 and 5. nih.govresearchgate.net

The mechanism of inhibition is primarily steric hindrance. researchgate.netuu.nl By binding to this specific site on C3, Compstatin physically blocks the access of C3 convertases, the enzymes responsible for cleaving C3. nih.govnih.gov This prevents the generation of the downstream effectors C3a and C3b, thereby halting the amplification of the complement cascade. nih.gov This targeted approach at the central point of the complement system allows for broad inhibition, regardless of the initial activation pathway. nih.govresearchgate.net

Research Findings on Compstatin and its Analogs

The development of Compstatin has been driven by detailed structure-activity relationship studies, leading to progressively more potent and clinically viable analogs.

Analog Key Modifications Binding Affinity (KD) Significance
Parent Compstatin Original 13-amino acid cyclic peptide.~28 μM (IC50) rndsystems.comInitial discovery, demonstrated C3 inhibition.
Cp30 N-methylation of the N-terminus with a sarcosine (B1681465) residue.1.6 nM nih.govImproved target affinity and solubility.
Cp40 N-terminal extension with D-tyrosine.0.5 nM nih.govFirst sub-nanomolar affinity, significantly improved inhibitory activity.
Pegcetacoplan (APL-2) PEGylated second-generation analog (Cp05).Not specified, but clinically effective.FDA-approved for PNH, demonstrating clinical utility. lambris.comnih.gov
Cp40 Analogs with Lysine (B10760008) Addition of lysine residues to the C-terminus of Cp40.Increased binding affinity compared to Cp40. acs.orgacs.orgImproved solubility and pharmacokinetic profile. acs.orgacs.org
Bivalent Compstatin Analogs Two Compstatin molecules linked together.Not specified, but showed reduced dissociation rate. nih.govDistinct activity mode with a preference for surface-bound C3b. nih.gov

The structural basis for Compstatin's activity has been elucidated through techniques like NMR and X-ray crystallography. researchgate.netnih.gov The solution structure of the original Compstatin revealed a critical β-turn structure. nih.govrcsb.org Later, the crystal structure of a Compstatin analog in complex with a fragment of C3 (C3c) confirmed that it binds to the β-chain and sterically hinders the access of C3 convertases. researchgate.net Interestingly, while Compstatin undergoes a significant conformational change upon binding to C3, it does not induce a major conformational change in the C3c fragment. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H99N23O17S2 B10823240 Compstatin (trifluoroacetate salt)

Properties

Molecular Formula

C66H99N23O17S2

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+/m0/s1

InChI Key

RDTRHBCZFDCUPW-VIQUDRKJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

Discovery and Initial Characterization of Compstatin

Phage Display Peptide Library Screening Methodology

The discovery of Compstatin was made possible by utilizing phage display technology, a powerful method for identifying novel protein and peptide interactions. lambris.comnih.gov Researchers screened a random 27-mer peptide phage display library, which contained approximately 2 x 10⁸ unique peptide clones. lambris.com

In this process, the C3b fragment of the complement component C3 was used as the target or 'bait' to isolate binding peptides from the library. lambris.comnih.gov Through successive rounds of biopanning, where non-binding phages are washed away and binding phages are eluted and amplified, a specific peptide sequence demonstrating a strong affinity for C3b was identified. lambris.commdpi.com

Identification of Compstatin as a Cyclic Peptide

The initial peptide identified from the phage display screening was a 27-amino acid linear peptide, referred to as Peptide I. lambris.com Subsequent analysis revealed that the functional core of this peptide resided within its N-terminal half. lambris.com Researchers discovered that truncating the peptide, leaving a 13-residue sequence (ICVVQDWGHHRCT), did not result in a significant loss of inhibitory activity. lambris.comnih.gov

Crucially, this 13-mer peptide was found to be cyclic, containing a disulfide bridge between two cysteine residues at positions 2 and 12. nih.govias.ac.in This cyclization was determined to be essential for the peptide's biological activity and conformational stability. nih.gov The final, active peptide was named Compstatin. nih.gov Its structure was later elucidated using 2D NMR techniques, revealing a type I β-turn in the segment Gln5-Asp6-Trp7-Gly8, which, along with the disulfide bridge, is critical for maintaining its functional conformation. nih.govrcsb.org

Peptide Sequence Description
Peptide IN/AThe initial 27-mer peptide identified from phage display screening.
CompstatinI[CVVQDWGHHRC]TA 13-residue cyclic peptide derived from Peptide I, containing a disulfide bridge.

Early Functional Characterization and Binding Selectivity for Complement Components

Early studies focused on characterizing the binding properties and inhibitory function of Compstatin to understand its mechanism of action.

The initial clone selected from the phage display library demonstrated a strong affinity for C3, C3b, and C3c, but notably, not for the C3d fragment. lambris.comnih.gov This indicated that the binding site for Compstatin resides within the C3c region of the C3 molecule. researchgate.net

Surface plasmon resonance (SPR) studies were employed to quantify the binding kinetics and affinity. These analyses confirmed that Compstatin binds selectively to human and non-human primate C3. lambris.comresearchgate.net The binding of Compstatin to native C3 and its hydrolyzed form, C3(H2O), showed similar high affinities. lambris.com However, the binding affinity to the C3 fragments C3b and C3c was found to be significantly lower. lambris.com

Complement Component Binding Affinity (KD) Relative Affinity
Native C360–130 nMHigh
C3(H2O)60–130 nMHigh
C3b~20-fold lower than C3Lower
C3c~70-fold lower than C3Lower
C3dNo detectable bindingN/A

Initial functional assays demonstrated that Compstatin effectively inhibits the complement system. It was shown to block both the classical and alternative pathways of complement activation. lambris.comnih.gov The inhibitory mechanism of Compstatin is distinct from that of natural complement regulators. lambris.com Instead of destabilizing the convertase enzymes, Compstatin acts as a protein-protein interaction inhibitor. lambris.com It binds to C3 and sterically hinders the access of the C3 substrate to the C3 convertases (both classical and alternative), thereby preventing the cleavage of C3 into its active fragments, C3a and C3b. lambris.comlambris.comnih.gov This action effectively halts the amplification of the complement cascade. lambris.com

The inhibitory potency of the original Compstatin peptide was determined by measuring its half-maximal inhibitory concentration (IC50).

Complement Pathway IC50 Value
Classical Pathway63 µM (or 65 µM)
Alternative Pathway12 µM (or 19 µM)

Note: Different early studies reported slightly varied IC50 values. lambris.comnih.gov

Molecular Mechanism of Compstatin Mediated Complement Inhibition

Inhibition of C3 Convertase Formation and C3 Cleavage

Compstatin acts as a potent inhibitor of the proteolytic cleavage of C3 into its active fragments, C3a and C3b, a reaction catalyzed by C3 convertases. nih.govlambris.comcreative-peptides.com This inhibition is achieved not by destabilizing the C3 convertase complex itself, but by binding directly to the C3 molecule. nih.govresearchgate.net Studies have shown that Compstatin binds to both native C3 and its activated fragment C3b. nih.govselleckchem.com This interaction prevents the C3 convertase from effectively accessing and cleaving its substrate, C3. nih.govlambris.com The IC50 values for inhibition of the classical and alternative pathways are 63 µM and 12 µM, respectively.

Table 1: Inhibitory Concentrations of Compstatin

Pathway IC50 (µM)
Classical 63
Alternative 12

> Data sourced from multiple studies.

Mechanism as a Protein-Protein Interaction Inhibitor

Compstatin functions as a protein-protein interaction inhibitor, a molecule that prevents the binding of two or more proteins. nih.govlambris.com In this case, it disrupts the crucial interaction between native C3 and the C3 convertase.

The prevailing model for Compstatin's action is that it sterically hinders the binding of native C3 to the C3 convertase. nih.govlambris.com The binding site for Compstatin has been identified on the β-chain of C3, specifically within a groove between the macroglobulin (MG) domains 4 and 5. nih.govresearchgate.net By occupying this site, Compstatin physically blocks the region on C3 that is thought to interact with the C3b component of the convertase. nih.govnih.gov This steric hindrance prevents the formation of a productive enzyme-substrate complex, thereby inhibiting the cleavage of C3. nih.gov It is important to note that Compstatin does not directly block the C3a cleavage site, but rather prevents the initial binding of C3 to the convertase. creative-peptides.comnih.gov

Unlike physiological regulators of the complement system that act on the C3 convertase, Compstatin's mechanism is centered on protecting native C3 from cleavage. nih.gov It binds to C3 with high selectivity, distinguishing it from its structural homologs C4 and C5. nih.gov This specific binding to C3 shields it from the enzymatic action of the C3 convertase, effectively halting the progression of the complement cascade at its central point. nih.govnih.gov

Prevention of Downstream Effector Generation

By inhibiting the cleavage of C3, Compstatin effectively prevents all downstream events in the complement cascade.

The formation of C5 convertases, which are responsible for cleaving C5, is dependent on the deposition of C3b on a target surface. nih.gov Since Compstatin inhibits the generation of C3b, it consequently prevents the assembly of C5 convertases. nih.gov This blockade halts the production of the potent anaphylatoxin C5a and the initiation of the terminal pathway. nih.govnih.gov

A direct consequence of blocking C5 convertase assembly is the inhibition of the generation of the anaphylatoxin C5a. nih.govnih.gov C5a is a powerful inflammatory mediator that recruits and activates immune cells. patsnap.com By preventing its formation, Compstatin mitigates the inflammatory response that is a hallmark of excessive complement activation. nih.govnih.gov This has been demonstrated in models where Compstatin inhibited the generation of C3a and C5a. selleckchem.com

Broad Complement Pathway Inhibition

A key therapeutic advantage of targeting C3 is the ability to control all three initiation pathways of the complement system: the classical, lectin, and alternative pathways. Since all pathways converge at the cleavage of C3, its inhibition by Compstatin provides a comprehensive blockade of downstream effector functions, regardless of the initial trigger. nih.govlambris.com

The classical pathway is typically initiated by antigen-antibody complexes binding to C1q, which triggers a cascade leading to the formation of the classical pathway C3 convertase (C4b2a). frontiersin.org This enzyme's function is to cleave C3. Compstatin effectively inhibits the classical pathway by binding to C3 and preventing its cleavage by the C4b2a convertase. nih.govrndsystems.com While Compstatin blocks the generation of C3a and C3b, it does not prevent the initial steps of the classical pathway, meaning the generation of C4b can still occur. nih.govlambris.com However, by halting C3 activation, it prevents the amplification of the response and the formation of the C5 convertase, thereby blocking the generation of the anaphylatoxin C5a and the Membrane Attack Complex (MAC). nih.govnih.gov Studies have demonstrated Compstatin's ability to inhibit the classical pathway with a reported IC50 value of 63 µM in certain assays. rndsystems.com

The lectin pathway is initiated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on pathogen surfaces, which leads to the activation of MBL-associated serine proteases (MASPs) and the subsequent formation of the same C3 convertase as the classical pathway (C4b2a). mdpi.comcreative-biolabs.com Similar to its effect on the classical pathway, Compstatin's inhibition of the lectin pathway occurs at the level of C3 cleavage. nih.govlambris.com By sequestering C3 and preventing its interaction with the C4b2a convertase, Compstatin effectively halts the progression of the lectin pathway cascade. nih.govlambris.com This prevents the opsonization of pathogens with C3b and the release of inflammatory mediators that would normally result from lectin pathway activation. nih.gov

The alternative pathway (AP) is a crucial amplification loop for all three complement pathways and can also be activated spontaneously through a process called "tick-over" of C3. wikipedia.orgcreative-biolabs.comassaygenie.com This pathway involves the formation of a distinct C3 convertase, C3bBb. creative-biolabs.comyoutube.com Compstatin demonstrates potent inhibition of the alternative pathway by binding to both the initial C3 and the C3b component of the C3bBb convertase. nih.govnih.gov This dual action prevents the cleavage of further C3 molecules, thereby shutting down the powerful amplification loop that is characteristic of the AP. nih.govlambris.com The IC50 value for Compstatin's inhibition of the alternative pathway has been reported to be as low as 12 µM, indicating its strong efficacy in controlling this amplification mechanism. rndsystems.com While Compstatin effectively blocks the AP amplification, it does not affect the initial "C3 tick-over" mechanism. nih.govlambris.com

Table 1: Inhibitory Activity of Compstatin on Complement Pathways

Pathway Target Mechanism of Inhibition Reported IC50
Classical Pathway C3 Sterically hinders cleavage by C4b2a convertase 63 µM rndsystems.com
Lectin Pathway C3 Sterically hinders cleavage by C4b2a convertase -
Alternative Pathway C3, C3b Sterically hinders cleavage by C3bBb convertase, blocking amplification 12 µM rndsystems.com

Comparative Analysis with Physiological Complement Regulators

The mechanism of Compstatin-mediated complement inhibition is fundamentally different from that of endogenous, physiological complement regulators. nih.govnih.gov Physiological regulators maintain homeostasis by controlling the complement cascade at various checkpoints, primarily by destabilizing the convertase enzymes or by acting as cofactors for their enzymatic degradation. wikipedia.orgnih.gov

Physiological regulators such as Decay-Accelerating Factor (DAF or CD55) and Complement Receptor 1 (CR1 or CD35) function by accelerating the decay of the C3 convertases (both C4b2a and C3bBb). nih.govnih.gov They bind to the convertases and cause the dissociation of their catalytic subunits (C2a or Bb). wikipedia.org Factor H is a key soluble regulator of the alternative pathway that competes with Factor B for binding to C3b and also accelerates the decay of the C3bBb convertase. wikipedia.orgcreative-biolabs.comassaygenie.com Membrane Cofactor Protein (MCP or CD46) and Factor H also act as cofactors for the serine protease Factor I, which proteolytically inactivates C3b into iC3b, rendering it unable to form an active convertase. creative-biolabs.comsinobiological.com The C1-inhibitor (C1-INH) primarily regulates the early steps of the classical and lectin pathways by inhibiting the proteases C1r, C1s, and MASPs. mdpi.comcreative-biolabs.comnih.gov

In stark contrast, Compstatin does not destabilize the C3 convertases nor does it act as a cofactor for their degradation. nih.govnih.govnih.gov Its mechanism relies solely on binding to the substrate of the convertases, C3, and sterically blocking the interaction. nih.govnih.gov This makes Compstatin a direct, competitive inhibitor of C3 activation. This distinction is significant; while physiological regulators modulate the activity of the enzymes, Compstatin sequesters the substrate, providing a complete stop to further activation and amplification downstream. nih.govlambris.com

Table 2: Comparison of Compstatin with Physiological Complement Regulators

Inhibitor Type Primary Target(s) Mechanism of Action Pathway(s) Regulated
Compstatin Synthetic Peptide C3, C3b Sterically hinders substrate access to convertases. nih.govnih.gov Classical, Lectin, Alternative nih.gov
Factor H (FH) Soluble Protein C3b, C3bBb convertase Accelerates convertase decay; cofactor for Factor I-mediated C3b cleavage. wikipedia.orgcreative-biolabs.com Alternative wikipedia.org
C1-Inhibitor (C1-INH) Soluble Serpin C1r, C1s, MASPs Forms covalent complexes with proteases, inactivating them. mdpi.comcreative-biolabs.com Classical, Lectin mdpi.com
Decay-Accelerating Factor (DAF/CD55) Membrane Protein C4b2a, C3bBb convertases Accelerates dissociation (decay) of C3 convertases. nih.govnih.gov Classical, Alternative
Membrane Cofactor Protein (MCP/CD46) Membrane Protein C3b, C4b Cofactor for Factor I-mediated cleavage of C3b and C4b. nih.gov Classical, Alternative
Complement Receptor 1 (CR1/CD35) Membrane Protein C3b, C4b Accelerates convertase decay; cofactor for Factor I. nih.govnih.gov Classical, Alternative nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Compstatin and Its Analogs

Structural Elucidation of Compstatin

The three-dimensional structure of Compstatin is fundamental to its inhibitory function. Early nuclear magnetic resonance (NMR) studies revealed a compact and constrained conformation in solution, which provided the initial blueprint for rational drug design. nih.gov

The cyclic nature of Compstatin is indispensable for its biological activity. The peptide is cyclized via a disulfide bond between Cysteine-2 (Cys2) and Cysteine-12 (Cys12), creating an 11-membered ring that is essential for maintaining the optimal structure. nih.gov Linearization of the peptide through the reduction and alkylation of this disulfide bond leads to a complete loss of inhibitory function. nih.gov This cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to C3 and ensuring the correct spatial orientation of key interacting residues. nih.gov This constrained structure is a critical feature, as analogs with altered ring sizes have failed to retain activity. nih.gov

The solution structure of the original Compstatin peptide features a prominent type I β-turn encompassing residues Gln5-Asp6-Trp7-Gly8. nih.gov This turn was initially considered a rigid element essential for activity. However, subsequent research, including the co-crystal structure of a Compstatin analog bound to a C3 fragment (C3c), revealed a significant conformational change upon binding. uu.nlresearchgate.net In the bound state, the β-turn shifts to residues Gly8-Ala9-His10-Arg11. researchgate.netnih.gov This indicates that the flexibility of the backbone, particularly the ability to undergo a conformational switch from a solution-state "open" form to a bound-state "twisted" form, is a critical determinant of high-affinity binding. nih.gov While the β-turn is necessary for activity, its flexibility is more important than its fixed position in solution. nih.gov

The structure of Compstatin is characterized by a distinct hydrophobic cluster, primarily formed by the side chains of Valine-3 (Val3), Tryptophan-4 (Trp4), and Valine-5 (Val5), stabilized by the nearby disulfide bridge. nih.gov This hydrophobic patch is critically involved in the interaction with a shallow groove on the surface of C3. nih.govresearchgate.net The co-crystal structure confirms that Val3 and Trp4 make direct hydrophobic contacts with the C3 protein. nih.gov The significance of this cluster is underscored by SAR studies, which show that increasing the hydrophobicity at position 4 dramatically enhances inhibitory potency. nih.gov The hydrophobic effect is a primary driving force for the Compstatin-C3 interaction, contributing significantly to the stability of the complex. nih.gov

Impact of Amino Acid Modifications on Inhibitory Potency and Binding Affinity

Rational design and systematic modification of Compstatin's amino acid sequence have led to the development of analogs with vastly improved inhibitory activity, with affinity enhancements of over 250-fold compared to the parent peptide. nih.govnih.gov

Specific residues have been identified as "hot spots" where modifications can profoundly impact binding affinity and inhibitory function.

Tryptophan at position 4 (Trp4): This is arguably the most critical residue for Compstatin's activity. Replacing the original Val4 with Trp4 resulted in a significant boost in potency. nih.gov Trp4's bulky, hydrophobic indole (B1671886) side chain fits snugly into a hydrophobic pocket on C3, forming key interactions. nih.gov Further modifications at this position using non-natural amino acids, such as 1-methyltryptophan (1MeW), led to one of the most potent analogs, demonstrating that both hydrophobic interactions and hydrogen bonding capabilities at this position are crucial for high-affinity binding. nih.gov

Aspartic Acid at position 6 (Asp6): This residue is part of the original β-turn in solution. While it points away from the C3 surface in the bound state, its role is critical for maintaining the necessary conformational dynamics. nih.gov Even minor modifications at this position can lead to a significant loss of complex stability and activity, highlighting its importance in preserving the structural integrity required for the conformational switch upon binding. nih.gov

Glycine at position 8 (Gly8): This residue's flexibility is vital for enabling the β-turn shift observed upon binding. nih.gov Replacing Gly8 with Sarcosine (B1681465) (N-methylglycine) was found to favorably influence the binding kinetics and entropy, contributing to increased affinity by potentially stabilizing a solution conformation that more closely resembles the bound state. nih.gov

Alanine at position 9 (Ala9): Replacing the original Histidine (His) at this position with Alanine (Ala) was an early modification that improved activity. nih.gov This substitution is thought to enhance the peptide's conformational stability. However, further modification of Ala9 to Proline (Pro) induced a β-turn shift that resulted in a loss of binding specificity and stability, indicating that while some changes are beneficial, the specific nature of the residue at this position is important for proper interaction. nih.gov

Table 1: Effect of Amino Acid Substitutions on Compstatin Activity
AnalogModificationRelative Inhibitory Activity (IC50)Key Finding
Parent CompstatinVal4, His9Baseline (IC50 ~12 µM)Original discovered peptide. rndsystems.com
Compstatin (W4)Val4 -> Trp4~45-fold increaseDemonstrates the critical role of the hydrophobic Trp at position 4. nih.gov
Compstatin (A9)His9 -> Ala9~1.6-fold increase (acetylated)Ala at position 9 improves activity over the original His. nih.govresearchgate.net
Compstatin (4W9A)Val4 -> Trp4, His9 -> Ala9~118-fold increaseSynergistic effect of modifications at positions 4 and 9.
Compstatin 4(1MeW)Val4 -> 1-methyltryptophan~267-fold increaseNon-natural amino acid significantly boosts affinity via hydrophobic and electronic effects. nih.govnih.gov
Cp20 (4(1MeW)8Sar)Val4 -> 1MeW, Gly8 -> SarcosineSubnanomolar affinityN-methylation at Gly8 stabilizes a favorable conformation, enhancing binding kinetics. nih.gov

The N-terminus of Compstatin was identified as another key area for optimization. The free N-terminal amine of the original peptide was found to be a site of enzymatic degradation. nih.gov

N-Acetylation: Blocking the N-terminal amine with an acetyl group (N-acetylation) was a simple but effective early modification. This change prevents the enzymatic removal of the first amino acid, increasing the peptide's stability. nih.gov Furthermore, it enhances activity by contributing to the hydrophobic cluster at the peptide's termini, which is essential for C3 binding. nih.govresearchgate.net

N-Methylation and Non-Proteinogenic Amino Acids: More advanced modifications at the N-terminus have yielded significant gains in potency and pharmacokinetic properties. The addition of non-proteinogenic amino acids or other chemical moieties to the N-terminus of acetylated analogs has been explored. nih.govnih.gov These strategies aim to improve solubility and further optimize the interaction with C3. For instance, selective modification of the N-terminus has produced the first analogs with subnanomolar binding affinity and improved solubility, marking a significant step towards clinical application. nih.gov Introducing polar extensions at the N-terminus has also been shown to improve solubility without sacrificing inhibitory activity, addressing a key challenge of aggregation associated with highly hydrophobic analogs. nih.govresearchgate.net

Table 2: Effect of N-Terminal Modifications on Compstatin Activity
AnalogN-Terminal ModificationKey Advantage
CompstatinFree Amine (H-)Susceptible to enzymatic degradation. nih.gov
Ac-CompstatinAcetylation (Ac-)Increases stability and activity by enhancing hydrophobicity. nih.govnih.gov
Polar ExtensionsAddition of polar amino acidsImproves aqueous solubility while maintaining high potency. nih.govresearchgate.net
Cp20N-terminal acetyl group on an analog with internal modificationsLeads to subnanomolar affinity and enhanced pharmacokinetic profile. nih.gov

Influence of Disulfide Bridge Modifications (e.g., Thioether Replacement)

The disulfide bond between cysteine residues at positions 2 and 12 is crucial for the cyclic conformation and biological activity of Compstatin. nih.gov Complete loss of C3 binding and complement inhibition occurs if this bond is reduced or if the cysteine residues are replaced. nih.gov However, the susceptibility of disulfide bonds to reducing agents can limit the therapeutic stability of peptide drugs. nih.gov To address this, researchers have explored replacing the reduction-labile disulfide bond with a more stable thioether bridge. nih.govnih.gov

This modification, creating a cystathionine (B15957) linkage, is attractive because it involves substituting only a single atom (-S- to -CH₂-) and results in a carbon-sulfur bond that is stable to reduction with minimal structural disruption. nih.gov Thioether-containing Compstatin analogs were successfully produced using solid-phase peptide synthesis with orthogonally protected cystathionine building blocks. nih.govnih.gov

Crucially, these analogs largely retained their potent biological function. Studies comparing the thioether analogs to their parent disulfide-containing peptides demonstrated that both the affinity for their target (complement component C3) and the potent inhibition of complement activation were maintained. nih.govnih.gov This indicates that the thioether bridge can effectively mimic the structural constraint imposed by the disulfide bond, preserving the active conformation of the peptide. The improved stability conferred by the thioether linkage makes this class of Compstatin analogs a promising alternative for therapeutic applications. nih.gov

Table 1: Comparison of Disulfide vs. Thioether Bridge in Compstatin Analogs

ModificationKey FeatureImpact on StabilityImpact on Activity (C3 Inhibition)Reference
Standard Disulfide Bridge (-S-S-)Essential for cyclic structure and activity.Labile to reducing agents.High nih.gov
Thioether Replacement (-S-CH₂-)Substitution of a sulfur atom with a methylene (B1212753) group.Stable against reduction.Largely maintained compared to parent disulfide peptide. nih.govnih.gov

Conformational Dynamics and Structural Changes Upon C3 Binding

Analysis of Compstatin Conformation in Solution Versus Bound State

The binding of Compstatin to its target, C3, is a dynamic process involving significant conformational rearrangement of the peptide. nih.gov Crystal structure analysis reveals that Compstatin undergoes a large conformational change upon binding to C3c (a proteolytic fragment of C3), whereas the structure of C3c itself is not significantly altered. researchgate.netnih.govuu.nluu.nl

In its free state in solution, Compstatin is relatively flexible. uu.nl However, when complexed with C3c, it adopts a more compact and folded conformation characterized by a β-turn formed by residues 8-11. uu.nl In the bound state, the N and C termini of the peptide point outwards from the main loop. uu.nl This induced-fit mechanism is a key feature of its interaction with C3.

This conformational change has been a major focus for the rational design of more potent analogs. It was hypothesized that pre-constraining the peptide into a conformation that more closely resembles its bound state would reduce the entropic cost of binding and thus increase affinity. nih.gov Indeed, modifications such as N-methylation of the peptide backbone have been shown to stabilize a solution conformation that is structurally similar to the compact, bound form, leading to analogs with significantly higher affinity. nih.govnih.gov Molecular dynamics simulations have further confirmed that many potent analogs naturally adopt this pre-bound conformation in solution. dinlerantunes.com

Table 2: Conformational States of Compstatin

StateConformationKey Structural FeaturesReference
Free in SolutionFlexible, less structured.Ensemble of interconverting conformers. uu.nldinlerantunes.com
Bound to C3/C3cCompact, folded.Characterized by a prominent β-turn (residues 8-11). N and C termini point outwards. uu.nllambris.com

Identification of C3 Binding Sites (e.g., Macroglobulin Domains)

High-resolution crystal structures of the Compstatin-C3c complex have precisely identified the binding interface. nih.govresearchgate.netnih.gov Compstatin binds to the β-chain of C3 in a shallow pocket formed by the macroglobulin (MG) domains 4 and 5. nih.govresearchgate.netnih.govuu.nluu.nl This binding site is located on the MG-ring of the β-chain, a structurally stable region that is distant from other known ligand-binding or functional sites on C3. researchgate.netnih.govuu.nl

The interaction is highly specific, and key residues in the C3 binding pocket, including Gly-345, His-392, Pro-393, Leu-454, and Arg-459, are highly conserved in humans and primates but differ in other mammalian species, explaining the observed species specificity of Compstatin. nih.gov The mode of action is believed to be steric hindrance; by occupying this site, Compstatin physically blocks the access of substrate C3 to the convertase enzymes, thereby preventing its cleavage and halting the amplification of the complement cascade. nih.govresearchgate.netnih.gov

Computational Methodologies in Compstatin Design and Optimization

Computational methods have been instrumental in accelerating the development of highly potent Compstatin analogs, proving to be a powerful tool alongside traditional experimental techniques. lambris.comacs.orglambris.com

In Silico Synthetic Approaches

Novel computational design methodologies have been developed and successfully applied to the optimization of Compstatin. lambris.comacs.orglambris.comnih.gov These in silico approaches allow for the screening of vast sectors of sequence space that would be inaccessible through purely experimental means. lambris.comacs.org A prominent strategy is a two-stage computational protein design method: lambris.comresearchgate.net

Sequence Selection: In the first stage, an integer linear optimization algorithm selects and ranks potential amino acid sequences that are compatible with a given structural template, such as the NMR or crystal structure of Compstatin's backbone. lambris.comlambris.comresearchgate.net This is based on optimizing parameters like pairwise residue interaction potentials. researchgate.net

Fold Validation: The second stage assesses the stability and specificity of the selected sequences for the target fold. lambris.comresearchgate.net This computational screening validates which of the designed peptides are most likely to adopt the desired active conformation.

This integrated computational and experimental approach has proven highly effective, leading to the identification of Compstatin analogs with significantly improved inhibitory activity—in some cases, yielding more potent candidates than those found through experimental combinatorial methods alone. lambris.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have provided profound, atom-level insights into the behavior of Compstatin and its interaction with C3. nih.govnih.gov These simulations model the movement of every atom in the system over time, complementing the static pictures provided by crystallography and NMR. dinlerantunes.com

Key applications of MD simulations in Compstatin research include:

Elucidating Conformational Dynamics: MD simulations have been used to characterize the ensemble of different shapes (conformers) that Compstatin can adopt in solution and to understand how modifications affect this dynamic behavior. dinlerantunes.comlambris.com

Understanding Binding and Specificity: Simulations of the Compstatin-C3 complex have helped elucidate the species specificity by comparing the interactions and conformational changes in the human protein versus non-responsive species like the rat. nih.govnih.gov These studies revealed that in the rat C3 protein, conformational changes occur that weaken or eliminate the critical interactions needed for stable binding. nih.gov

Rational Drug Design: The insights from MD simulations have been used to rationally design improved inhibitors. For example, by understanding the structural reasons for the lack of binding to mouse C3, researchers used simulations to design a "transgenic" mouse C3 with a small number of human substitutions, creating a version that could bind Compstatin and thus enabling the development of a valuable animal model for preclinical studies. nih.gov

Mechanistic Analysis: Simulations have highlighted the mechanistic properties of various analogs, showing, for instance, how the most potent analogs form a stronger network of hydrogen bonds with the C3 receptor, contributing to their enhanced affinity. dinlerantunes.com

Docking Approaches for Ligand-Target Complex Prediction

Computational docking and molecular dynamics (MD) simulations have been instrumental in predicting the interaction between Compstatin and its target, the complement C3 protein. These approaches have been validated through the identification of compounds that exhibit competitive binding against potent Compstatin analogs. researchgate.net Docking studies suggest that Compstatin analogs interact with C3 residues that are known to be crucial for binding, as confirmed by the crystal structure of the C3c-Compstatin complex. researchgate.net

Two primary de novo protein design frameworks have been applied to discover new Compstatin variants: one focusing on sequence selection and fold specificity, and another on sequence selection coupled with approximate binding affinity calculations. nih.gov These computational methods have successfully identified key positions in the Compstatin sequence that significantly influence binding affinity, leading to the prediction and subsequent experimental validation of new, more potent variants. nih.gov

Structure-Based Rational Design

The elucidation of the co-crystal structure of a Compstatin analog bound to the C3c fragment of C3 provided a detailed roadmap for rational design efforts. nih.govlambris.com This structural information confirmed that nine of the thirteen amino acids in Compstatin are directly involved in binding through hydrogen bonds or hydrophobic interactions. lambris.com A key finding from the co-crystal structure was the conformational change Compstatin undergoes upon binding, which involves a shift in the β-turn from residues 5–8 in the solution structure to residues 8–11 in the bound state. lambris.com

Based on this structural understanding, rational design strategies have focused on several key areas:

Modification of the Hydrophobic Cluster: The hydrophobic patch formed by residues like Val3, Val4, and Trp7 is essential for activity. nih.govlambris.com Rational design has involved substituting residues at position 4 with tryptophan or non-natural fused-ring amino acids, which contributes to the hydrophobic cluster and can introduce stabilizing π-π stacking interactions with Trp7. lambris.comacs.org

Optimization of the β-turn: The flexibility and specific conformation of the β-turn (residues 5-8) are critical for activity. nih.govnih.gov While the β-turn is necessary, it is not sufficient on its own for inhibitory function. nih.gov Attempts to pre-form the bound-state β-turn by substituting Ala9 with Proline (A9P) did not improve activity, suggesting that the flexibility of this region is crucial for the binding process. lambris.comnih.gov

N-terminal Acetylation: Early studies revealed that the N-terminal Ile1 could be removed by enzymes in human blood. nih.govresearchgate.net Acetylation of the N-terminus blocks this degradation, leading to more stable and potent analogs. nih.govresearchgate.netnih.gov

These rational design approaches, in combination with combinatorial methods, have led to the development of analogs with binding affinity and potency improved by several orders of magnitude compared to the original peptide. lambris.comnih.govnih.gov

Biophysical Characterization Techniques in SAR Studies

A variety of biophysical techniques are employed to characterize the interaction between Compstatin analogs and C3, providing crucial data for SAR studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a primary tool for quantifying the binding kinetics and affinity of Compstatin analogs to C3 and its fragments, such as C3b and C3c. nih.govnih.gov This label-free technique immobilizes a binding partner (e.g., biotinylated Compstatin) on a sensor chip and flows the other partner (e.g., C3) over the surface, allowing for real-time measurement of association (k_on) and dissociation (k_off) rates. nih.govresearchgate.netyoutube.com The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated from these rates (K_D = k_off/k_on). nih.gov

SPR analyses have revealed that:

Compstatin binds to native C3, C3b, and C3c, but not to the C3d fragment, localizing the binding site to the C3c region. researchgate.netnih.govresearchgate.net

The binding to native C3 is complex, often fitting a two-step conformational change model, whereas binding to C3b and C3c follows a simpler 1:1 Langmuir binding model. researchgate.netnih.govresearchgate.net

Improvements in the affinity of newer analogs are often driven primarily by a slower dissociation rate (lower k_off), indicating a more stable peptide-protein complex. nih.gov For a panel of analogs, K_D values ranged from 10⁻⁶ to 10⁻⁸ M, with a more than 35-fold variation in k_off rates. nih.gov

The table below summarizes kinetic data for selected Compstatin analogs, illustrating the impact of specific modifications.

Compstatin Analogk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (µM)Reference
Original Compstatin--12 medchemexpress.com
Ac-V4W/H9A8.8 x 10⁵1.1 x 10⁻²0.012 nih.gov
Ac-V4W/D6A/H9A2.1 x 10⁵3.7 x 10⁻²0.178 nih.gov
Ac-V4W/H9P6.8 x 10⁵4.3 x 10⁻²0.063 nih.gov

Note: Data is compiled from multiple sources and experimental conditions may vary.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the Compstatin-C3 binding interaction in a single experiment. nih.govwikipedia.orgspringernature.com By directly measuring the heat released or absorbed during the titration of a ligand (Compstatin analog) into a solution containing the protein (C3), ITC determines the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH). springernature.comlambris.comnih.gov From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering insight into the driving forces of the interaction. wikipedia.org

ITC studies on Compstatin analogs have shown that the interaction with C3 is primarily enthalpy-driven (a favorable ΔH). nih.govlambris.com This favorable enthalpy change is often accompanied by an unfavorable entropy change (ΔS). lambris.com Key findings from ITC analyses include:

The large negative heat capacity change (ΔCp) observed upon binding suggests the involvement of interfacial water molecules and potential conformational changes in either Compstatin or C3. nih.govlambris.com

Substitutions that increase the enthalpy of the interaction, such as replacing valine at position 4 with tryptophan, result in higher binding affinity. nih.govlambris.com

Protonation changes, potentially involving the histidine residue, may contribute to the specificity of the interaction. nih.govlambris.com

The thermodynamic parameters for the binding of two analogs to C3 are presented below.

Compstatin AnalogK_D (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
V4H9 (Original)4.1-7.4-12.14.7 lambris.com
V4W/H9A0.05-9.9-15.25.3 lambris.com

Note: Data determined at 25°C. V4H9 represents the original peptide sequence at positions 4 and 9. V4W/H9A is an analog with substitutions at these positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in determining the three-dimensional solution structure of Compstatin and its analogs. nih.govlambris.com Techniques like 2D NMR provide information on through-bond and through-space proximities between atoms, which are used to calculate an ensemble of structures. nih.gov

NMR studies were the first to reveal the key structural features of Compstatin: a type I β-turn involving residues Gln5-Asp6-Trp7-Gly8 and a packing of hydrophobic side chains from Val3, Val4, and Trp7. nih.govnih.gov This β-turn and the disulfide bridge between Cys2 and Cys12 are critical for maintaining the peptide's conformation and functional activity. nih.govnih.gov NMR has also been used to assess the structural integrity of newly designed analogs, confirming, for instance, that even without the disulfide bridge, a linear analog retains a propensity to form a turn structure. acs.orgnih.gov These studies help correlate specific structural perturbations with changes in inhibitory activity. lambris.comnih.gov

Complement-Mediated Hemolytic Assays and ELISA for Functional Activity

The ultimate measure of a Compstatin analog's efficacy is its ability to inhibit complement activation. This is typically assessed using functional assays such as enzyme-linked immunosorbent assays (ELISA) and hemolytic assays. nih.govnih.gov

ELISA-based assays are used to quantify the inhibition of C3 cleavage. lambris.comnih.gov In a common setup, complement is activated in human serum, and the deposition of C3 fragments (like C3b) onto a plate surface is measured. The ability of a Compstatin analog to reduce the amount of deposited C3b is used to determine its inhibitory concentration, often expressed as an IC50 value (the concentration required to achieve 50% inhibition). nih.govnih.gov

Hemolytic assays provide a functional assessment of the entire complement cascade, which culminates in the formation of the membrane attack complex (MAC) and lysis of target cells (e.g., rabbit erythrocytes). nih.govnih.gov The inhibition of hemolysis by a Compstatin analog also yields an IC50 value, reflecting its ability to block this key downstream effect of complement activation. nih.gov

Strategic Approaches to Compstatin Analog Development

Design Principles for Enhanced Inhibitory Activity

The journey to improve the inhibitory capacity of Compstatin has been a multi-generational effort, marked by systematic chemical and structural modifications.

Development of First-Generation Compstatin Analogs

The initial discovery of Compstatin, a 13-residue peptide, revealed its ability to bind to C3 and inhibit complement activation. nih.govnih.gov Early efforts to enhance its potency focused on amino acid substitutions. A key breakthrough was the substitution of valine with tryptophan at position 4, which, combined with a histidine-to-alanine substitution at position 9, increased the binding affinity for C3. lambris.com These first-generation analogs, while showing improved activity, still faced challenges related to their in vivo stability and rapid elimination from plasma, which posed hurdles for systemic administration. nih.govnih.gov Further modifications, such as N-terminal acetylation, were explored to increase activity. google.com

Evolution to Next-Generation Analogs with Improved Potency

The evolution to more potent, next-generation Compstatin analogs was driven by a combination of chemical, biophysical, and computational approaches. nih.gov A significant advancement was the introduction of non-natural amino acids and N-methylation of the peptide backbone. nih.govlambris.com

N-methylation at specific positions, such as Glycine at position 8 to Sarcosine (B1681465), was found to favorably influence the kinetic association rate and binding entropy, contributing to a substantial increase in affinity for C3. nih.gov This modification, combined with substitutions at the flanking position 13, led to analogs with a 1,000-fold increase in both potency and binding affinity compared to the original Compstatin. nih.gov For instance, the analog Ac-ICVW(Me)QDW-Sar-AHRCI-NH₂ demonstrated a remarkable improvement in efficacy. nih.gov These advanced analogs, including third- and fourth-generation derivatives like AMY-101, exhibit superior efficacy and pharmacokinetic profiles, paving the way for clinical development in various diseases. lambris.com

Strategies for Improved Target Binding Affinity

A central focus of Compstatin development has been the enhancement of its binding affinity to the central complement protein, C3.

Amino Acid Substitutions for Sub-Nanomolar Affinity

Achieving sub-nanomolar binding affinity was a critical milestone in the development of Compstatin analogs. This was accomplished through selective modifications, particularly at the N-terminus, with non-proteinogenic amino acids. nih.govamyndas.comnih.gov The introduction of a D-Tyrosine (DTyr) at the N-terminus resulted in an analog with a binding affinity (KD) of 0.5 nM, representing the first to break the sub-nanomolar barrier. google.comnih.gov This modification, among others, highlighted the importance of hydrophobic side chains at this position. nih.gov

Further structure-activity relationship studies, aided by biophysical and computational methods, have elucidated the key structural determinants for these improvements. nih.govamyndas.com The replacement of the N-terminal acetyl group with specific amino acids has been a particularly fruitful strategy, leading to large gains in binding affinity and inhibitory potency. nih.gov

Exploration of Secondary Binding Sites on C3

The crystal structure of a Compstatin analog in complex with C3c, a fragment of C3, revealed that the peptide binds in a shallow pocket between the MG4 and MG5 domains of the C3 β-chain. nih.govresearchgate.net This structural insight has been instrumental in the rational design of new analogs. lambris.comresearchgate.net

Interestingly, pharmacokinetic optimization efforts have led to the discovery of a secondary binding site on C3. nih.gov The attachment of certain moieties to the Compstatin peptide, such as albumin-binding motifs, not only extended the plasma half-life but also resulted in one derivative, ABM2-Cp20, exhibiting a 20-fold higher binding affinity for C3. nih.gov Kinetic and structural analyses indicated that this appended moiety occupies a secondary site on C3b, providing additional contacts that improve the dissociation rate of the complex. nih.gov This discovery opens new avenues for designing future analogs with even greater potency.

Pharmacokinetic Optimization Strategies for Enhanced Biological Profiles

A major challenge in the development of peptide-based drugs is their typically poor pharmacokinetic profiles, including low metabolic stability and rapid plasma elimination. nih.gov Several strategies have been employed to overcome these limitations for Compstatin analogs.

Early analogs suffered from rapid clearance, limiting their therapeutic potential for systemic use. nih.gov To address this, researchers have explored modifications at both the N- and C-termini of the peptide, which can be altered without significantly compromising inhibitory activity. nih.gov One successful approach has been the attachment of polyethylene (B3416737) glycol (PEG) moieties to an analog, Cp40. This PEGylation dramatically increased the half-life to over 5 days in cynomolgus monkeys by reducing renal filtration. nih.gov

Another strategy involves the introduction of charged amino acids at the C-terminus. Adding lysine (B10760008) residues to Cp40 not only improved solubility but also enhanced the pharmacokinetic profile in non-human primates. lambris.com Furthermore, selective modification of the N-terminus with non-proteinogenic amino acids, such as D-amino acids, has been shown to provide stability against degradation in physiological environments and has led to analogs with plasma half-lives approaching 12 hours in non-human primates. nih.govnih.gov These optimization strategies have been crucial in developing Compstatin analogs suitable for systemic administration in a range of clinical conditions. nih.govnih.gov

Approaches to Increase Peptide Stability (e.g., Plasma Stability)

A significant advantage of the initial Compstatin peptide is its cyclic structure, conferred by a disulfide bridge between Cys2 and Cys12. This cyclization provides considerable resistance to degradation by proteases in serum compared to linear peptides. nih.gov This inherent stability has been confirmed in both human and baboon plasma. nih.gov

Further strategies to enhance stability have been explored:

N-Terminal Acetylation: Modification of the N-terminus, such as through acetylation, has been shown to improve stability in human plasma, resulting in a very low inactivation rate. nih.gov This modification also unexpectedly increased the complement-inhibiting potency. nih.gov In newer analogs, the acetyl group has been replaced by non-proteinogenic amino acids like sarcosine or D-tyrosine. nih.gov

N-Methylation: The introduction of N-methylation into the peptide backbone is a known strategy to improve peptide plasma stability. nih.gov For instance, the development of an analog with N-methylation at position 13 was suggested to positively affect pharmacokinetic properties. nih.gov

Thioether Linkage: While the disulfide bridge is a point of potential lability under certain reductive conditions, it can be replaced with a more stable thioether bond. The resulting thioether derivatives of Compstatin demonstrated significantly improved stability against reduction, although the disulfide-bridged analogs already show exceptional stability in plasma. nih.gov

Prolonging in vivo Retention and Plasma Half-Life (e.g., Albumin-Binding Moieties)

The relatively short in vivo half-life of early Compstatin analogs limited their potential for systemic applications. lambris.com A key strategy to overcome this is to leverage the long circulatory residence of serum albumin (half-life of ~20 days) by creating Compstatin conjugates that can bind to it. nih.gov

Albumin-Binding Moieties: This approach involves conjugating Compstatin analogs with albumin-binding molecules (ABM) or albumin-binding peptides (ABP). nih.govlambris.comlambris.com These chimeras can non-covalently bind to the abundant serum albumin, which then acts as a carrier and depot, significantly extending the peptide's plasma half-life. nih.govlambris.com For example, a chimera created by conjugating the analog Cp20 with an ABM (ABM2-Cp20) showed a marked increase in plasma protein binding from less than 8% to over 99%. nih.govlambris.com Importantly, these conjugates retain or even improve their inhibitory activity. nih.govlambris.com The ABM2-Cp20 conjugate, for instance, bound to its target C3b with a 20-fold stronger affinity than the parent peptide. nih.govlambris.com Preliminary in vivo experiments in mice with such chimeras have shown that the peptide is still detectable 24 hours after injection, indicating a largely improved plasma half-life. lambris.com

PEGylation: Besides improving solubility, PEGylation also serves to prolong plasma half-life. lambris.com The increased hydrodynamic size of the PEGylated peptide reduces renal filtration, slowing its clearance from circulation. nih.gov Attaching a 40 kDa PEG chain to the N-terminus of Cp40 extended the peptide's residence time in plasma in non-human primates. lambris.com The drug Pegcetacoplan (APL-2) utilizes this principle, consisting of two Compstatin analog molecules bridged by a 40 kDa PEG moiety to improve its plasma residence for therapeutic use. lambris.com

CompoundModificationTarget Binding Affinity (KD)Reference
Cp20Backbone N-methylation~1.5 nM (for C3b) nih.govlambris.com
Cp40N-terminal extension on Cp200.5 nM (for C3) nih.gov
ABM2-Cp20Cp20 conjugated to Albumin-Binding Molecule150 pM (for C3b) nih.govlambris.com

Preclinical Research Methodologies and Models for Compstatin Evaluation

In Vitro Complement Assays and Functional Characterization

In vitro studies have been fundamental in elucidating the inhibitory function of Compstatin. These assays have consistently shown that Compstatin and its analogs effectively block the complement cascade at the central component, C3. justia.comnih.gov By binding to C3, Compstatin prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b, thereby halting the amplification of the complement response. nih.govnih.gov

Assessment of Complement Activation Products (e.g., C3b, C3a, C5b-9)

A primary method for evaluating Compstatin's efficacy is the measurement of key complement activation products. Enzyme-linked immunosorbent assays (ELISAs) are commonly employed to quantify the levels of C3b, C3a, and the terminal complement complex (TCC or C5b-9). nih.govmdpi.com

Studies have consistently demonstrated that Compstatin and its more potent analogs significantly reduce the generation of these markers. For instance, in models of extracorporeal circulation, Compstatin effectively inhibited the production of C3a and the soluble form of C5b-9 (sC5b-9). nih.gov Similarly, in human retinal pigmented epithelial cell cultures designed to mimic drusen formation in age-related macular degeneration, new Compstatin analogs showed potent inhibition of both C3b and C5b-9 formation. nih.gov The inhibitory effect of Compstatin on C3a and sC5b-9 levels has also been a key pharmacodynamic marker in clinical studies, such as those investigating its use in severe COVID-19. nih.gov

Complement Activation Product Effect of Compstatin Assay Method Key Findings
C3bInhibition of formation and depositionELISA, ImmunohistochemistryCompstatin blocks the cleavage of C3, thus preventing the generation and deposition of C3b on surfaces. nih.govnih.govlambris.com
C3aReduction in plasma/serum levelsELISA, RadioimmunoassayCompstatin treatment leads to a significant decrease in C3a levels, indicating effective inhibition of C3 convertase activity. mdpi.comnih.govlambris.com
C5b-9 (TCC/sC5b-9)Inhibition of formationELISABy blocking the complement cascade upstream, Compstatin prevents the formation of the membrane attack complex. nih.govnih.govnih.gov

Evaluation of Cellular Activation Markers (e.g., CD11b, C3aR, C5aR)

The activation of immune cells is a critical consequence of complement activation. Therefore, assessing cellular activation markers provides insight into the functional impact of Compstatin. Flow cytometry is a common technique used to measure the expression of these markers on various immune cells.

One of the key markers evaluated is CD11b, an integrin subunit that is upregulated on neutrophils (polymorphonuclear leukocytes, PMNs) and monocytes upon activation. Studies have shown that by inhibiting complement activation, Compstatin almost completely prevents the upregulation of CD11b on PMNs in whole blood models of extracorporeal circulation. nih.gov This inhibition of cellular activation is a direct result of preventing the generation of anaphylatoxins like C5a.

The receptors for anaphylatoxins, C3a receptor (C3aR) and C5a receptor (C5aR, also known as CD88), are also important targets of study. researchgate.netresearchgate.net Complement activation can lead to the downregulation of these receptors on immune cells. Research has shown that complement inhibition can partially restore C3aR and C5aR1 levels on monocytes. nih.gov

Cellular Activation Marker Cell Type Effect of Compstatin Key Findings
CD11bNeutrophils, MonocytesDecreased expressionCompstatin's inhibition of complement activation prevents the upregulation of CD11b, indicating reduced cellular activation. nih.govnih.gov
C3aRMonocytes, other immune cellsPartial restoration of expression levelsBy reducing C3a levels, Compstatin can modulate the expression of its receptor. researchgate.netnih.gov
C5aR (CD88)Monocytes, other immune cellsModulation of expressionInhibition of the upstream complement cascade by Compstatin indirectly affects C5aR signaling. researchgate.netnih.gov

Measurement of Cytokine and Chemokine Production

The inflammatory response triggered by complement activation involves the release of various cytokines and chemokines. The ability of Compstatin to modulate this production is a key aspect of its preclinical evaluation.

In a whole-blood model of E. coli-induced inflammation, Compstatin was found to drastically inhibit the formation of interleukin-8 (IL-8). nih.gov Furthermore, in mononuclear cells stimulated by immune complexes, Compstatin-mediated complement inhibition influenced the production of IL-12p40. nih.gov These findings suggest that Compstatin's anti-inflammatory effects extend to the modulation of cytokine and chemokine networks.

Investigation of Compstatin Effects on Specific Complement-Driven Processes

Biomaterial-Induced Complement Activation

Contact between blood and foreign surfaces, such as those of medical devices and implanted biomaterials, is a potent trigger of the complement system, leading to inflammation that can compromise healing and device function. nih.govnih.gov Compstatin has proven to be a potent inhibitor of this process. nih.gov

In in vitro studies using polypropylene (B1209903) mesh, a common surgical implant material, pretreatment of human plasma with a Compstatin analog reduced the deposition of complement opsonins on the mesh by more than twofold. nih.govresearchgate.net This inhibition of C3-mediated opsonization also impaired subsequent granulocyte activation by 50%. nih.govresearchgate.net In whole blood models of extracorporeal circuits, Compstatin's ability to bind C3 prevents the cascade from starting, thereby inhibiting the generation of C3a and sC5b-9 and preventing the binding of C3 fragments to the polymer surface. lambris.com This makes Compstatin a promising candidate for improving the biocompatibility of medical biomaterials. lambris.comnih.gov

Toxin-Induced Inflammatory Responses (e.g., Snake Venom Metalloproteinase)

The inflammatory response induced by snake venom is a complex process involving the activation of various endogenous systems, with snake venom metalloproteinases (SVMPs) playing a significant role. scielo.brnih.gov These zinc-dependent enzymes, abundant in the venoms of viperid and crotalid snakes, contribute to both local and systemic pathological effects observed during envenomation. scielo.br The evaluation of Compstatin (trifluoroacetate salt) in preclinical models of SVMP-induced inflammation provides crucial insights into the role of the complement system in this pathological cascade and the therapeutic potential of complement inhibition.

A key preclinical model for this purpose is the human whole blood model. nih.govfrontiersin.org This ex vivo system allows for the investigation of the complex interactions between venom components, blood cells, and plasma proteins in a physiologically relevant environment. nih.gov In studies involving a specific SVMP, named C-SVMP, isolated from the venom of Bothrops pirajai, this model has been instrumental in elucidating the inflammatory cascade and the modulatory effects of Compstatin. nih.govfrontiersin.org

Research findings indicate that C-SVMP directly activates the complement system in the human whole blood model, leading to the generation of anaphylatoxins C3a and C5a, as well as the terminal complement complex (TCC or SC5b-9). nih.govfrontiersin.org This activation is a critical upstream event that triggers a subsequent inflammatory response. The introduction of Compstatin, a peptide that inhibits complement component C3, significantly curtails this process. nih.govfrontiersin.org

Detailed investigations have demonstrated that Compstatin effectively reduces the C-SVMP-induced production of key pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org Specifically, a notable decrease in the levels of Interleukin-1β (IL-1β), Interleukin-8 (CXCL8/IL-8), and Monocyte Chemoattractant Protein-1 (CCL2/MCP-1) was observed in the presence of Compstatin. nih.govfrontiersin.org However, the release of other cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) showed differential responses to Compstatin, suggesting that their induction by C-SVMP may be less dependent on complement activation. nih.gov

Furthermore, the upregulation of cellular markers associated with inflammation on the surface of leukocytes is another critical aspect evaluated in these preclinical models. C-SVMP has been shown to increase the expression of CD11b, a marker of leukocyte activation, as well as the receptors for anaphylatoxins, C3aR and C5aR1. nih.govfrontiersin.org The presence of Compstatin significantly mitigates the upregulation of these markers, indicating that the activation of leukocytes by C-SVMP is largely a complement-dependent phenomenon. nih.govfrontiersin.org Conversely, the expression of other markers like CD14, Toll-like receptor 2 (TLR2), and Toll-like receptor 4 (TLR4) was not significantly affected by Compstatin, suggesting that their upregulation by C-SVMP occurs through complement-independent pathways. frontiersin.org

Interactive Data Tables

Table 1: Effect of Compstatin on C-SVMP-Induced Cytokine and Chemokine Production

MediatorC-SVMP TreatmentC-SVMP + Compstatin TreatmentOutcomeReference
IL-1βIncreasedSignificantly ReducedCompstatin inhibits C-SVMP-induced IL-1β production. nih.govfrontiersin.org
CXCL8/IL-8IncreasedSignificantly ReducedCompstatin inhibits C-SVMP-induced CXCL8/IL-8 production. nih.govfrontiersin.org
CCL2/MCP-1IncreasedSignificantly ReducedCompstatin inhibits C-SVMP-induced CCL2/MCP-1 production. nih.govfrontiersin.org
IL-6IncreasedNot Significantly AffectedC-SVMP-induced IL-6 production is largely complement-independent. nih.gov

Table 2: Effect of Compstatin on C-SVMP-Induced Leukocyte Surface Marker Expression

MarkerC-SVMP TreatmentC-SVMP + Compstatin TreatmentOutcomeReference
CD11bUpregulatedSignificantly ReducedCompstatin mitigates C-SVMP-induced leukocyte activation. nih.govfrontiersin.org
C3aRUpregulatedSignificantly ReducedCompstatin reduces the expression of the C3a receptor. nih.govfrontiersin.org
C5aR1UpregulatedSignificantly ReducedCompstatin reduces the expression of the C5a receptor. nih.govfrontiersin.org
CD14UpregulatedNot Significantly AffectedC-SVMP-induced CD14 upregulation is complement-independent. frontiersin.org
TLR2UpregulatedNot Significantly AffectedC-SVMP-induced TLR2 upregulation is complement-independent. frontiersin.org
TLR4UpregulatedNot Significantly AffectedC-SVMP-induced TLR4 upregulation is complement-independent. frontiersin.org

Broader Academic Research Perspectives and Future Directions in Compstatin Research

Compstatin as a Research Tool for Elucidating Complement System Biology

Compstatin and its analogs have proven to be indispensable tools for dissecting the intricate roles of the complement system in health and disease. nih.gov By specifically binding to C3 and its activated fragment C3b, Compstatin effectively blocks the central step of all three complement activation pathways—classical, lectin, and alternative. nih.gov This targeted inhibition prevents the cleavage of C3 into its effector molecules, C3a and C3b, thereby halting the downstream amplification of the complement cascade and the formation of the membrane attack complex (MAC). lambris.comnih.gov

The specificity of Compstatin for C3 allows researchers to delineate the precise contributions of this central component in various biological processes. researchgate.net For instance, in models of extracorporeal circulation, Compstatin has been shown to inhibit the generation of C3a and the activation of polymorphonuclear leukocytes. Its use in primate models of heparin/protamine-induced complement activation demonstrated its ability to effectively inhibit the generation of C3 activation products in vivo. nih.gov Furthermore, studies using Compstatin have helped to elucidate the role of complement in xenograft rejection, showing a marked decrease in E-selectin expression on porcine endothelial cells stimulated with human serum. nih.gov

A significant characteristic of Compstatin is its narrow species specificity, primarily inhibiting human and non-human primate C3. nih.govresearchgate.net While this initially posed a challenge for preclinical testing in common small animal models, it has driven research in more clinically relevant primate models. nih.govresearchgate.net Homology modeling suggests that while Compstatin may fit into the binding pocket of mouse C3b, it cannot form the same critical contacts as it does with human C3b. nih.gov This specificity has been crucial in validating its therapeutic potential in settings that closely mimic human physiology. nih.gov

Conceptual Framework for C3-Targeted Therapeutic Modulation of the Complement Cascade

Targeting the complement system for therapeutic purposes has gained considerable traction, with a growing appreciation of its role in a wide array of pathologies. h1.conih.gov The central position of C3 in the complement cascade makes it a highly attractive target for therapeutic intervention. lambris.comresearchgate.netnih.gov Unlike downstream inhibitors that target specific effector molecules like C5, C3 inhibition offers a more comprehensive blockade of complement-mediated inflammation and tissue damage. lambris.comnih.gov

The rationale for C3-targeted therapy is built on several key principles:

Convergence Point: C3 is the point of convergence for all three complement activation pathways. lambris.comresearchgate.net Inhibiting C3, therefore, provides a broad-spectrum blockade regardless of the initial trigger. nih.gov

Amplification Loop: The alternative pathway (AP) acts as a powerful amplification loop for complement activation. nih.gov C3b, the product of C3 cleavage, is a key component of the AP C3 convertase (C3bBb). nih.govyoutube.com By preventing the formation of new C3b, Compstatin effectively shuts down this amplification cycle. lambris.com

Downstream Effector Functions: Inhibition of C3 cleavage prevents the generation of the anaphylatoxin C3a, which recruits and activates inflammatory cells, and C3b, which opsonizes pathogens and damaged cells for phagocytosis. youtube.comyoutube.com It also prevents the formation of the C5 convertase, thereby blocking the production of the potent anaphylatoxin C5a and the cytolytic MAC. lambris.comnih.gov

This comprehensive inhibitory profile makes C3-targeted therapies, such as those based on Compstatin, a promising strategy for a multitude of complement-driven diseases, including paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and various inflammatory and autoimmune disorders. nih.govnih.govnih.gov

Methodological Advancements Driving Compstatin Research

The evolution of Compstatin from a moderately potent peptide to a clinical-grade drug candidate has been propelled by a multidisciplinary approach integrating rational design, computational modeling, and advanced biophysical techniques. h1.conih.gov

Initial structure-activity relationship (SAR) studies, guided by the co-crystal structure of a Compstatin analog (Cp40) in complex with C3b, provided deep insights into the molecular interactions governing binding and inhibition. nih.govnih.gov These studies rationalized the high affinity of optimized analogs and revealed the importance of specific amino acid residues and modifications. nih.gov For example, the methylation of a tryptophan residue at position 4 was a significant breakthrough, substantially increasing the peptide's inhibitory potency. nih.govnih.gov

Computational methods, including molecular dynamics simulations, have been instrumental in understanding the binding properties of different Compstatin derivatives and in designing new analogs with improved characteristics. nih.govnih.gov These in silico approaches have helped to explore modifications aimed at enhancing solubility and reducing aggregation, which are common challenges in peptide drug development. nih.gov

Furthermore, the development of sophisticated analytical techniques has been crucial for characterizing the pharmacokinetics and pharmacodynamics of Compstatin analogs. nih.govnih.gov Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been extensively used to quantify the binding affinity and thermodynamics of peptide-C3 interactions. nih.govnih.gov These methods have enabled the precise measurement of improvements in binding affinity, which in some cases have reached a 1,000-fold increase over the original Compstatin peptide. nih.gov

The table below summarizes some of the key methodological advancements and their impact on Compstatin research.

Methodological Advancement Description Impact on Compstatin Research References
Phage Display A laboratory technique for the high-throughput screening of protein-protein interactions.Led to the initial discovery of the Compstatin peptide from a random peptide library. nih.gov
Structure-Activity Relationship (SAR) Studies Investigates the relationship between the chemical structure of a molecule and its biological activity.Guided the optimization of Compstatin's amino acid sequence for enhanced inhibitory potency. nih.govnih.gov
X-ray Crystallography A technique used to determine the three-dimensional structure of molecules.The co-crystal structure of a Compstatin analog with C3b provided detailed insights into the binding mode, enabling rational drug design. nih.govnih.govresearchgate.net
Computational Modeling and Molecular Dynamics Computer-based simulations to study the physical movements of atoms and molecules.Aided in the design of new analogs with improved binding affinity and solubility, and provided a rationale for species specificity. nih.govnih.gov
Peptide Synthesis and Modification Chemical methods for creating peptides and introducing modifications like N-methylation.Enabled the creation of more potent and stable Compstatin analogs, such as those with methylated tryptophan. nih.govnih.gov
Biophysical Techniques (SPR, ITC) Methods to measure binding affinity and thermodynamics of molecular interactions.Allowed for precise quantification of the enhanced binding affinity of new Compstatin derivatives to C3. nih.govnih.gov

Emerging Research Areas and Potential Applications for Compstatin and its Derivatives

The success of Compstatin in preclinical and clinical studies has opened up a wide range of new research avenues and potential therapeutic applications. The approval of a PEGylated Compstatin derivative, pegcetacoplan, for the treatment of PNH has validated the C3-targeted approach and paved the way for its exploration in other diseases. nih.govnih.gov

Emerging areas of research include:

Neurological Diseases: There is growing evidence for the involvement of complement in neuroinflammatory and neurodegenerative conditions. nih.gov C3 inhibition by Compstatin analogs may offer therapeutic benefits by reducing the recruitment of inflammatory cells and downregulating neurotoxic astrocyte activation in the central nervous system. nih.gov

Ocular Diseases: The development of Compstatin analogs with prolonged intraocular residence time makes them attractive candidates for treating chronic eye diseases like age-related macular degeneration (AMD). nih.gov

Infectious Diseases: The role of complement in the inflammatory response to infections, such as severe COVID-19, is an active area of investigation. nih.gov Compstatin-based inhibitors have shown promise in attenuating the thrombo-inflammatory complications associated with SARS-CoV-2 infection. nih.gov

Transplantation: Compstatin analogs continue to be explored for their potential to mitigate inflammatory complications in xenotransplantation and allotransplantation. nih.govnih.gov

Periodontal Disease: Clinical trials are underway to evaluate the efficacy of Compstatin derivatives in treating periodontal disease, a chronic inflammatory condition. nih.gov

Q & A

Q. How does Compstatin (trifluoroacetate salt) inhibit complement activation, and what experimental assays validate its mechanism?

Compstatin binds to complement component C3, blocking its cleavage into C3a and C3b, thereby preventing downstream activation of the complement cascade (IC50 = 1.2 μM) . To validate this:

  • Surface Plasmon Resonance (SPR) quantifies binding affinity (KD = 0.5 nM for analogs like AMY-101 acetate) .
  • Hemolytic assays using sheep erythrocytes measure inhibition of classical/alternative pathway activity .
  • Flow cytometry confirms reduced C3b deposition on target cells .

Q. What are critical considerations for handling and storing Compstatin (trifluoroacetate salt) in laboratory settings?

  • Storage : Lyophilized powder must be stored at -20°C ± 5°C to prevent degradation. Reconstituted solutions in PBS (pH 7.4) are stable for ≤1 week at 4°C .
  • Safety : Use gloves, protective eyewear, and lab coats to avoid skin/eye contact. Waste containing trifluoroacetate must be segregated for professional disposal to minimize environmental contamination .

Q. How is the purity and identity of Compstatin (trifluoroacetate salt) verified in research-grade batches?

  • Analytical HPLC : Purity (>95%) is confirmed via reverse-phase chromatography with UV detection at 220 nm .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (C₆₆H₉₉N₂₃O₁₇S₂; MW = 1550.79) .
  • Amino acid analysis (AAA) : Quantifies peptide content, accounting for trifluoroacetate counterion contributions .

Advanced Research Questions

Q. How can structural modifications of Compstatin enhance its binding affinity to C3, and what biophysical methods support this optimization?

  • Rational design : Cyclization (disulfide bond between Cys² and Cys¹²) stabilizes the β-turn structure critical for C3 binding .
  • Alanine scanning : Identifies residues like Trp⁷ and His⁹ as essential for activity .
  • Molecular dynamics (MD) simulations : Predict conformational changes in C3 upon Compstatin binding, guiding mutagenesis studies .

Q. What experimental strategies address batch-to-batch variability in Compstatin’s bioactivity due to trifluoroacetate counterion effects?

  • Counterion exchange : Dialysis or ion-pair chromatography replaces trifluoroacetate with acetate or chloride to reduce cytotoxicity .
  • Bioactivity normalization : Adjust peptide concentrations using AAA data to account for trifluoroacetate’s mass contribution (e.g., 10–15% by weight) .

Q. How do researchers reconcile discrepancies in Compstatin’s IC50 values across in vitro and in vivo models?

  • Species specificity : Human C3 shows higher affinity (IC50 ≈ 1.2 μM) than primate/murine analogs, requiring transgenic models for preclinical validation .
  • Plasma protein interference : Supplement cell culture media with 1% HSA to mitigate nonspecific binding in serum-based assays .

Q. What analytical challenges arise in quantifying Compstatin’s stability under physiological conditions, and how are they resolved?

  • Degradation pathways : Oxidation (Met residues) and deamidation (Gln/Asp) occur at 37°C. Stabilize with antioxidants (e.g., 0.1% ascorbic acid) .
  • LC-MS/MS : Monitors degradation products like truncated peptides or oxidized variants .

Methodological Recommendations

Q. Optimizing Compstatin’s solubility and aggregation propensity in aqueous buffers

  • Buffer selection : Use 20 mM phosphate buffer (pH 6.5–7.5) with 0.01% Tween-20 to prevent aggregation .
  • Sonication : Briefly sonicate (10 sec, 20 kHz) reconstituted peptides to disperse aggregates .

Q. Validating Compstatin’s target specificity in complex biological matrices

  • Cross-reactivity assays : Test against unrelated complement components (e.g., C5aR antagonists like PMX 205) to confirm selectivity .
  • C3 knockout controls : Use CRISPR-edited cell lines to isolate Compstatin-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.